molecular formula C10H14ClNO2 B3433761 Benzyl 2-aminopropanoate hydrochloride CAS No. 5557-81-3

Benzyl 2-aminopropanoate hydrochloride

Cat. No.: B3433761
CAS No.: 5557-81-3
M. Wt: 215.67 g/mol
InChI Key: RLMHWGDKMJIEHH-UHFFFAOYSA-N
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Description

Benzyl 2-aminopropanoate hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-aminopropanoate hydrochloride can be synthesized through the esterification of L-alanine with benzyl alcohol in the presence of thionyl chloride. The reaction is typically carried out at low temperatures (-10 to 5°C) to prevent side reactions . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 2-aminopropanoate hydrochloride, also known as this compound, is an amino acid derivative with diverse applications in scientific research . It is also known as H-DL-Ala-Obzl.HCl .

Scientific Research Applications

This compound is used in chemistry, biology, medicine, and industry.

Chemistry this compound serves as a reagent in organic synthesis and as a building block for creating more complex molecules.

Biology It is employed in studying enzyme mechanisms and protein synthesis. The presence of the benzyl ester group can enhance substrate affinity and broaden the substrate specificity for enzyme catalysis.

Medicine This compound is investigated for potential use in drug delivery systems and as a prodrug.

Industry It is utilized in producing specialty chemicals and as an additive in formulations.

L-Alanine Benzyl Ester Hydrochloride

L-Alanine benzyl ester hydrochloride (CAS Number: 5557-83-5) is an amino acid derivative that is used in several biochemical and pharmaceutical research fields.

Enzymatic Activity

The biological activity of L-Alanine benzyl ester hydrochloride is influenced by its interaction with enzymes, particularly proteases like papain. Research indicates that the presence of the benzyl ester group enhances substrate affinity and broadens substrate specificity for enzyme catalysis.

Case Study: Papain Catalysis In a study focusing on the polymerization of amino acids using papain as a catalyst, it was found that the efficiency of polymerization for L-Alanine benzyl ester was significantly higher compared to other esters. The polymerization efficiency was much greater for alanine and glycine benzyl esters than for tert-butyl esters. The affinity of alanine toward papain was markedly higher, allowing for effective copolymer synthesis even with less favorable substrates like glycine. The study utilized various analytical techniques such as NMR and MALDI-TOF to characterize the resulting polymers, revealing insights into their secondary structures and thermal properties.

Emerging research suggests that L-Alanine benzyl ester hydrochloride may have therapeutic applications due to its role as a building block in peptide synthesis. Peptides synthesized from this compound have shown potential in various biological activities. Certain peptides derived from alanine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics. Research has indicated that some alanine-based peptides can inhibit tumor growth, suggesting potential applications in cancer therapy.

Safety and Hazards

Mechanism of Action

The mechanism of action of benzyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • Benzyl 2-aminobenzoate hydrochloride
  • Benzyl 2-aminobutanoate hydrochloride
  • Benzyl 2-aminopentanoate hydrochloride

Comparison: Benzyl 2-aminopropanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties.

Biological Activity

Benzyl 2-aminopropanoate hydrochloride, also known as benzyl L-alaninate hydrochloride, is an amino acid ester derived from L-alanine. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and enzyme studies, due to its significant biological activities and applications.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C11H14ClNO2\text{C}_{11}\text{H}_{14}\text{Cl}\text{N}\text{O}_2

This compound features a benzyl group attached to the nitrogen atom of the amino acid, forming an ester linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental applications in both chemical and biological research .

Enzyme Studies

This compound is utilized in enzyme studies as a substrate or inhibitor. Its structural characteristics allow it to interact with various enzymes, providing insights into enzyme kinetics and mechanisms of action. For instance, it has been used to study enzyme catalysis in amino acid transformations .

Anticancer Potential

Recent studies have explored the potential of this compound in cancer research. It has been shown to exhibit inhibitory effects on specific cancer cell lines by targeting key cellular pathways. For example, compounds structurally related to benzyl 2-aminopropanoate have demonstrated histone deacetylase (HDAC) inhibitory activity, which is crucial for regulating gene expression in cancer cells . The inhibition of HDAC can lead to increased apoptosis in cancer cells and reduced tumor growth.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure and functional groups . The presence of the benzyl group allows for diverse chemical modifications that can enhance its biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds. The following table summarizes some comparable compounds and their unique features:

Compound NameStructure TypeUnique Features
Benzyl (2S)-2-aminopropanoateAmino Acid EsterDifferent stereochemistry affecting activity
Ethyl (2R)-2-aminopropanoateAmino Acid EsterEthyl group instead of benzyl alters solubility
Methyl (2R)-2-aminobutanoateAmino Acid EsterLonger carbon chain influences reactivity

These compounds differ primarily in their side chains and stereochemistry, which can significantly impact their biological activities and chemical reactivities .

Case Studies

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines. The compounds were tested for their ability to induce apoptosis through HDAC inhibition .
  • Enzyme Kinetics : Research involving this compound showed its effectiveness as a substrate for specific enzymes involved in amino acid metabolism. Kinetic studies revealed that modifications to the benzyl group could enhance or diminish enzymatic activity .

Properties

IUPAC Name

benzyl 2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHWGDKMJIEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5557-83-5, 5557-81-3
Record name NSC523831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl L-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.474
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Record name benzyl 2-aminopropanoate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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